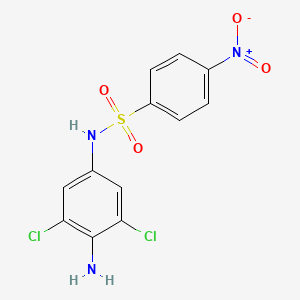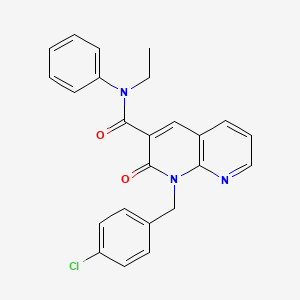![molecular formula C21H18N4O3S2 B2366397 1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848221-06-7](/img/structure/B2366397.png)
1-((4-methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .
Synthesis Analysis
The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties . A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide with 88% yield .
Molecular Structure Analysis
The molecular structure of this compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .
Chemical Reactions Analysis
This compound acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting a UT-B intracellular site in a urea-competitive manner .
Physical and Chemical Properties Analysis
The compound is a white powder that is soluble in DMSO at 100 mg/mL . It has an empirical formula of C20H17N5O2S3 and a molecular weight of 455.58 .
Scientific Research Applications
Synthesis and Chemical Transformations
1-((4-Methoxyphenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and related compounds are primarily involved in various synthesis and chemical transformation processes. For instance, Aleksandrov et al. (2012) describe the synthesis of related imidazo quinoxalines through the Weidenhagen reaction, highlighting the compound's utility in complex chemical syntheses (Aleksandrov, El’chaninov, & Dedeneva, 2012). Similarly, Chen and Liu (2016) explore the synthesis of imidazo quinoxalines via the Groebke reaction, further elucidating their role in creating diverse chemical structures (Chen & Liu, 2016).
Pharmaceutical Research
In pharmaceutical research, compounds like this compound are used in the development of new drugs. For instance, Yoo, Suh, and Park (1998) synthesized derivatives of imidazo quinoxalines for potential use in anticancer drugs, highlighting the importance of these compounds in therapeutic applications (Yoo, Suh, & Park, 1998).
Antibacterial Activity
Compounds structurally similar to this compound have also been studied for their antibacterial properties. Alavi et al. (2017) synthesized quinoxaline sulfonamides to evaluate their antibacterial activities against various bacterial strains, emphasizing the compound's potential in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Corrosion Inhibition
In addition to pharmaceutical applications, these compounds are also investigated for their utility in materials science, such as corrosion inhibition. Saraswat and Yadav (2020) conducted a study on quinoxaline derivatives as corrosion inhibitors, which demonstrates the compound's potential in protecting materials from corrosion (Saraswat & Yadav, 2020).
Mechanism of Action
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-15-8-10-17(11-9-15)30(26,27)25-14-24(13-16-5-4-12-29-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFIDTYWTZQTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)

![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)


![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)



![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)

